molecular formula C11H15NO3 B13682468 Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate

Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate

Cat. No.: B13682468
M. Wt: 209.24 g/mol
InChI Key: FLFVTRKBAJAYPR-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(4-methyl-3-pyridyl)propanoate is a substituted propanoate ester featuring a hydroxyl group and a 4-methyl-3-pyridyl moiety at the β-position. For example, similar derivatives are synthesized via acetylation of hydroxyl precursors using reagents like acetic anhydride and triethylamine in the presence of catalysts such as DMAP (4-dimethylaminopyridine) .

The 4-methyl-3-pyridyl group introduces steric and electronic effects that may influence reactivity, solubility, and intermolecular interactions. Pyridine derivatives are known for their role in coordinating metal ions or acting as hydrogen bond acceptors, which could make this compound relevant in catalysis or drug design.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C11H15NO3/c1-3-15-11(14)6-10(13)9-7-12-5-4-8(9)2/h4-5,7,10,13H,3,6H2,1-2H3

InChI Key

FLFVTRKBAJAYPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CN=C1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate typically involves the esterification of 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions on the pyridine ring can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 3-Oxo-3-(4-methyl-3-pyridyl)propanoate.

    Reduction: Formation of 3-Hydroxy-3-(4-methyl-3-pyridyl)propanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoic acid, which can then exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 3-hydroxy-3-(4-methyl-3-pyridyl)propanoate with structurally related propanoate esters, focusing on substituents, molecular weights, and applications:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Sources Notable Properties
This compound 4-methyl-3-pyridyl, hydroxyl ~237.27 (calculated) Synthetic intermediate (hypothesized) Potential bioactivity, polar moiety
Ethyl 3-(methylthio)propanoate methylthio group 148.22 Pineapple aroma (pulp and core) Sulfur-containing, fruity odor
Ethyl 3-hydroxy-3-(2-pyridyl)propanoate 2-pyridyl, hydroxyl 209.23 Synthetic intermediate for indolizines Reactive β-hydroxyl, UV-active
Ethyl 2-methylpropanoate branched alkyl chain 130.18 Strawberry aroma Sweet, fruity flavor, low threshold
Ethyl hexanoate linear alkyl chain 144.21 Dominant ester in pineapple pulp High odor activity value (OAV)

Reactivity and Stability

  • Ethyl 3-(methylthio)propanoate: The methylthio group enhances volatility and contributes to sulfurous aroma notes, critical in fruit flavor profiles. It is less polar than pyridine-containing analogs, favoring higher volatility .
  • Ethyl 3-hydroxy-3-(2-pyridyl)propanoate: The β-hydroxyl group facilitates acetylation or tosylation reactions, making it a versatile intermediate. The 2-pyridyl substituent may reduce steric hindrance compared to 3-pyridyl derivatives .
  • Ethyl 2-methylpropanoate: Branched esters exhibit lower boiling points and higher aroma thresholds, making them potent flavor contributors despite lower concentrations .

Analytical Differentiation

  • Chromatographic Behavior: Esters with aromatic or heterocyclic substituents (e.g., pyridyl groups) exhibit longer retention times in GC-MS due to increased polarity. For instance, ethyl 3-(methylthio)propanoate and ethyl hexanoate co-elute in pineapple extracts but are differentiated via mass fragmentation patterns .
  • Spectroscopic Signatures : Pyridine-containing esters show distinct NMR signals (e.g., δ 7.2–8.6 ppm for pyridyl protons) and IR stretches (~1720 cm⁻¹ for ester carbonyl) .

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